1-(1-Phenylcyclopropyl)piperazine is a chemical compound that falls under the category of piperazine derivatives. It features a cyclopropyl group attached to a phenyl ring and is primarily studied for its potential pharmacological applications. This compound has garnered interest in medicinal chemistry due to its structural characteristics that may influence its biological activity.
The compound can be synthesized through various chemical reactions, and its precursors are commonly found in organic synthesis literature. The exploration of piperazine derivatives has been extensive, as they are known to exhibit a range of biological activities, including antidepressant and antipsychotic effects.
1-(1-Phenylcyclopropyl)piperazine is classified as an organic compound, specifically a piperazine derivative. Its structure includes:
The synthesis of 1-(1-Phenylcyclopropyl)piperazine can be achieved through several methods, including:
A typical synthetic route may involve:
The molecular structure of 1-(1-Phenylcyclopropyl)piperazine can be represented as follows:
The compound exhibits specific stereochemical configurations due to the presence of the cyclopropane moiety, which can influence its reactivity and interaction with biological targets.
1-(1-Phenylcyclopropyl)piperazine can participate in various chemical reactions typical for piperazine derivatives, including:
The reactivity of this compound can be influenced by the presence of electron-donating or withdrawing groups on the phenyl ring, affecting its nucleophilicity and electrophilicity during reactions.
The mechanism of action for 1-(1-Phenylcyclopropyl)piperazine is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to antidepressant or anxiolytic effects.
Studies indicate that compounds similar to 1-(1-Phenylcyclopropyl)piperazine may act as antagonists or partial agonists at various receptor sites, influencing mood and behavior.
1-(1-Phenylcyclopropyl)piperazine is primarily explored for its potential applications in pharmacology, particularly in developing new antidepressants or anxiolytics. Its unique structural features may provide insights into designing more effective therapeutic agents targeting central nervous system disorders. Additionally, it serves as a valuable intermediate in synthesizing more complex organic molecules within medicinal chemistry research.
The compound consists of a piperazine ring (six-membered diamine heterocycle) bonded to the quaternary carbon of 1-phenylcyclopropane. The cyclopropyl group imposes significant steric constraints and electronic effects due to its high ring strain (∼27 kcal/mol) and sp3 hybridization. Key structural properties include:
Table 1: Fundamental Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C13H18N2 |
Molecular Weight | 202.30 g/mol |
XLogP3 | 1.4 |
Hydrogen Bond Donors | 1 (piperazine NH) |
Hydrogen Bond Acceptors | 2 (piperazine N) |
Rotatable Bonds | 2 |
Topological Polar Surface Area | 15.3 Ų |
Table 2: Spectroscopic Signatures of Key Functional Groups
Group | 1H NMR (ppm) | 13C NMR (ppm) |
---|---|---|
Cyclopropyl CH₂ | 0.85–1.10 (m) | 12.8, 18.2 |
Piperazine CH₂ | 2.55–2.85 (m) | 46.1, 52.7 |
Phenyl CH | 7.20–7.40 (m) | 126.5–144.3 |
Quaternary C | - | 68.9 |
Piperazine derivatives have been integral to medicinal chemistry since the 1950s, starting with anthelmintics (e.g., piperazine citrate). The discovery of tricyclic antidepressants bearing piperazine side chains (e.g., nefazodone) demonstrated CNS bioavailability. By the 2000s, piperazine became a privileged scaffold in kinase inhibitors (e.g., FDA-approved palbociclib in 2015) due to its optimal pharmacokinetic properties [3].
The incorporation of cyclopropyl groups into piperazines gained traction in the 2010s to exploit:
Table 3: Milestone Piperazine-Based Drugs
Drug (Approval Year) | Therapeutic Area | Role of Piperazine |
---|---|---|
Palbociclib (2015) | Oncology | Solubility enhancer & kinase anchor |
Vortioxetine (2013) | Psychiatry | Serotonin receptor modulation |
Aripiprazole (2002) | Psychiatry | Dopamine D2 partial agonism |
1-(1-Phenylcyclopropyl)piperazine | Research compound | Ion channel/receptor probe |
The compound is synthesized via two primary routes:
Table 4: Biological Activities of Key Derivatives
Derivative | Target | Activity | Reference |
---|---|---|---|
Imidazole-linked methanone | 5-HT2C | PAM (EC50 = 380 nM) | [4] |
N-Propyl-piperazine | CXCR4 | Antagonist (IC50 = 17 nM) | [8] |
2-Fluoro-cyclopropyl analog | KCNQ2/3 | Modulator (Ki = 1.2 µM) |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0